molecular formula C4H14ClNSi B6250124 (aminomethyl)trimethylsilane hydrochloride CAS No. 18166-01-3

(aminomethyl)trimethylsilane hydrochloride

Cat. No.: B6250124
CAS No.: 18166-01-3
M. Wt: 139.70 g/mol
InChI Key: UADAEAZARMYWSK-UHFFFAOYSA-N
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Description

(aminomethyl)trimethylsilane hydrochloride is a specialized organosilicon compound that serves as a valuable bifunctional building block in research and development. This molecule features both a reactive primary amine group, stabilized as a hydrochloride salt for enhanced shelf life, and a hydrolytically sensitive trimethylsilyl (TMS) group . The TMS group is widely used as a protecting group for alcohols and other labile protons during multi-step synthetic sequences, preventing unwanted side reactions and allowing for selective modifications elsewhere in a target molecule . The primary application of this compound lies in its use as a synthetic intermediate. Researchers can leverage the amine functionality for coupling reactions, such as amide bond formation, which is fundamental in peptide-mimetic chemistry and the synthesis of functionalized polymers . Concurrently, the trimethylsilyl group can be utilized for further derivatization or act as a masked functionality. Furthermore, the introduction of a trimethylsilyl group can significantly alter the physical properties of a molecule, such as increasing its volatility and thermal stability . This makes silylated compounds, including potential derivatives of this reagent, highly amenable to analysis by gas chromatography-mass spectrometry (GC-MS), thereby facilitating purification and analytical workflows in fields like metabolomics and materials science . The compound must be stored under moisture-free conditions, as the Si-C bond is susceptible to hydrolysis, which can liberate hydrochloric acid . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18166-01-3

Molecular Formula

C4H14ClNSi

Molecular Weight

139.70 g/mol

IUPAC Name

trimethylsilylmethanamine;hydrochloride

InChI

InChI=1S/C4H13NSi.ClH/c1-6(2,3)4-5;/h4-5H2,1-3H3;1H

InChI Key

UADAEAZARMYWSK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN.Cl

Purity

95

Origin of Product

United States

Significance and Role As a Key Synthetic Intermediate in Organic Synthesis

(Aminomethyl)trimethylsilane (B103195) hydrochloride serves as a valuable precursor in a variety of organic transformations, primarily in the synthesis of nitrogen-containing compounds. Its utility stems from the presence of both a nucleophilic amino group and a trimethylsilyl (B98337) group, which can influence the reactivity of the molecule and be readily removed or transformed. This dual functionality allows for its application as a building block in the assembly of more complex molecules, including those with significant biological activity.

The aminomethyl fragment is a common motif in many pharmaceuticals and agrochemicals, making (aminomethyl)trimethylsilane hydrochloride a valuable starting material. For instance, the synthesis of various nitrogen-containing heterocycles, which are core structures in numerous medicinal compounds, can be facilitated by the use of such aminomethylating agents. nih.govcapes.gov.brresearchgate.netnih.gov The presence of the hydrochloride salt enhances the compound's stability and handling characteristics, making it a convenient reagent for a range of laboratory applications.

A notable application of (aminomethyl)trimethylsilane is in enzymatic synthesis. Studies have shown its utility as a substrate in hydrolase-catalyzed amide synthesis. organic-chemistry.org In these enzymatic reactions, (aminomethyl)trimethylsilane was found to be a superior substrate compared to its carbon analogue, 2,2-dimethylpropylamine, a difference attributed to the specific properties of the silicon atom. organic-chemistry.org This highlights the potential of silicon-containing amines in biocatalysis.

Historical Context of Its Development and Expanding Utility

The development of (aminomethyl)trimethylsilane (B103195) hydrochloride is intrinsically linked to the broader history of organosilicon chemistry. While organosilicon compounds are not found in nature, their synthesis and study began in the mid-19th century. researchgate.net The pioneering work of chemists like Charles Friedel, James Crafts, and Frederic Kipping laid the groundwork for this field. nih.gov Kipping's extensive research in the early 20th century, particularly his use of the Grignard reaction to form carbon-silicon bonds, was fundamental to the synthesis of a wide array of organosilane reagents. nih.gov

The first synthesis of an α-silylamine was reported in 1951 by Noll, Speier, and Daubert, which marked a significant step in the development of this class of compounds. enamine.net The expanding utility of organosilanes in organic synthesis, including their use as protecting groups and as reagents to control stereochemistry, has driven the development of more specialized reagents like (aminomethyl)trimethylsilane hydrochloride. The recognition of the unique reactivity of α-silylamines, which can be readily converted to highly reactive α-aminoalkyl radicals, has further spurred interest in their application in forming new carbon-carbon bonds. wikipedia.org

Structural Features and Their Influence on Chemical Reactivity

Established Synthetic Routes for (Aminomethyl)trimethylsilane and its Hydrochloride Salt

The synthesis of (aminomethyl)trimethylsilane and its corresponding hydrochloride salt can be achieved through several established methodologies. These routes primarily involve reductive amination strategies and approaches utilizing chlorotrimethylsilane (B32843) precursors.

Preparation via Reductive Amination Strategies

Reductive amination is a prominent method for synthesizing amines, including α-aminosilanes. numberanalytics.comnih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. numberanalytics.com

A key strategy in this category is the hydrogenation of N-silylimines. N-(trimethylsilyl)imines, which are stable forms of otherwise unstable ammonia (B1221849) imines, serve as valuable precursors in the synthesis of various nitrogen-containing organic compounds. capes.gov.bracs.orgacs.org The hydrogenation of these imines leads to the formation of the desired aminosilane (B1250345). For instance, the reduction of an N-trimethylsilyl-substituted imine will yield the corresponding (aminomethyl)trimethylsilane.

The hydrogenation of imines is often facilitated by transition metal catalysts. google.com Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for this transformation, typically carried out under hydrogen pressure. youtube.com Other catalytic systems, such as those based on iridium, have also been developed for imine hydrogenation. google.com The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the efficiency and selectivity of the reaction. For example, some processes may utilize sodium borohydride (B1222165) or sodium cyanoborohydride as the reducing agent. youtube.comyoutube.com

Approaches Involving Chlorotrimethylsilane Precursors

Chlorotrimethylsilane (TMSCl) is a versatile reagent in organic synthesis and serves as a key precursor for introducing the trimethylsilyl group. sigmaaldrich.comwikipedia.org It can be used in the synthesis of (aminomethyl)trimethylsilane through various pathways. One approach involves the reaction of TMSCl with a suitable aminomethyl precursor. For example, reacting TMSCl with a lithiated amine can lead to the formation of aminomethyl functionalized silanes. nih.gov

Another method involves the in situ generation of hydrochloric acid from TMSCl in an alcohol solvent, which can then catalyze subsequent reactions or form the hydrochloride salt of the final product. nih.gov For instance, TMSCl reacts with methanol (B129727) to produce trimethylsilyl methyl ether and HCl, creating an acidic environment suitable for certain transformations. researchgate.net

Purification Methodologies for Research-Grade Material

Obtaining high-purity this compound is crucial for research applications. Common purification techniques include trituration and recrystallization. After the synthesis, the crude product, often obtained as a solid after evaporation of volatile byproducts, can be washed with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to remove unreacted starting materials and soluble impurities. researchgate.net

Recrystallization from an appropriate solvent system is another effective method to achieve high purity. The choice of solvent is critical and depends on the solubility characteristics of the hydrochloride salt. Additionally, for volatile impurities, distillation under reduced pressure can be an effective purification step. researchgate.net

Detailed Mechanistic Pathways of Formation Reactions

The formation of (aminomethyl)trimethylsilane via reductive amination proceeds through a well-understood mechanistic pathway. The initial step involves the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. youtube.com This is often catalyzed by a small amount of acid. youtube.com The hemiaminal then undergoes dehydration to form an imine (in the case of a primary amine) or an iminium ion (in the case of a secondary amine). youtube.com

In the context of synthesizing (aminomethyl)trimethylsilane, if starting from a carbonyl compound and a source of ammonia in the presence of a trimethylsilylating agent, an N-(trimethylsilyl)imine could be formed in situ.

The subsequent and final step is the reduction of the C=N double bond of the imine or iminium ion. This reduction can be achieved through catalytic hydrogenation, where hydrogen gas is activated by a metal catalyst (e.g., Pd/C), or by using a hydride reducing agent like sodium borohydride. numberanalytics.comyoutube.com The hydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final amine product. youtube.com When using a reagent like sodium cyanoborohydride, it is selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. youtube.comyoutube.com

The formation of the hydrochloride salt is typically the final step, where the synthesized amine is treated with hydrochloric acid. This can be done by introducing gaseous HCl or by using a solution of HCl in a suitable solvent. google.com

Elucidation of Intermediate Species in Synthesis

The primary route for the synthesis of this compound involves a two-step process, often employing the principles of the Delépine reaction. This classical method for preparing primary amines from alkyl halides offers a clear pathway for understanding the intermediate species involved.

The first step of the synthesis is the reaction of (chloromethyl)trimethylsilane with hexamethylenetetramine. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen atom of the hexamethylenetetramine acts as the nucleophile, displacing the chloride from the (chloromethyl)trimethylsilane. This initial reaction forms a stable quaternary ammonium (B1175870) salt, specifically a hexaminium salt, which is the key intermediate in this synthetic sequence. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgscribd.com This salt often precipitates from the reaction mixture, particularly when a non-polar solvent like chloroform (B151607) is used, facilitating its isolation. organic-chemistry.org

The structure of this intermediate is a cage-like adamantane (B196018) structure of the hexamethylenetetramine, with one of the nitrogen atoms bearing a trimethylsilylmethyl group and a positive formal charge, balanced by the chloride counter-ion.

The second step involves the acid-catalyzed hydrolysis of this quaternary ammonium salt. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Typically, this is achieved by refluxing the salt in an ethanolic solution of hydrochloric acid. During this process, the hexaminium salt decomposes. The intricate network of methylene bridges in the hexamethylenetetramine structure is broken down, leading to the formation of formaldehyde (B43269) (often as its diethyl acetal (B89532) in an ethanol (B145695) solvent) and ammonium chloride as byproducts. wikipedia.orgorganic-chemistry.org The primary product of this hydrolysis is the desired (aminomethyl)trimethylsilane, which is protonated in the acidic medium to yield the stable this compound salt. alfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org

An alternative, though less commonly cited, approach for the synthesis of primary amines that can be applied here is the Gabriel synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this method, potassium phthalimide (B116566) is used as an ammonia surrogate. The phthalimide anion, a potent nucleophile, would react with (chloromethyl)trimethylsilane to form N-(trimethylsilylmethyl)phthalimide as the intermediate. This intermediate is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure) or through acid or base hydrolysis, to release the primary amine. wikipedia.orgmasterorganicchemistry.comyoutube.com The phthalimide portion is removed as phthalhydrazide (B32825) in the case of hydrazinolysis. wikipedia.org

A summary of the key intermediates in these synthetic routes is presented in the table below.

Synthetic Route Starting Materials Key Intermediate Final Product
Delépine Reaction(Chloromethyl)trimethylsilane, HexamethylenetetramineTrimethylsilylmethyl-hexaminium chlorideThis compound
Gabriel Synthesis(Chloromethyl)trimethylsilane, Potassium phthalimideN-(trimethylsilylmethyl)phthalimideThis compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

In the context of the Delépine reaction, several factors can be fine-tuned. The choice of solvent for the initial formation of the hexaminium salt is critical. While chloroform has been traditionally used, its toxicity is a significant drawback. wikipedia.org Research into more benign and environmentally friendly solvents that still allow for the precipitation of the intermediate salt could be a key area for optimization. The stoichiometry of the reactants, specifically the ratio of (chloromethyl)trimethylsilane to hexamethylenetetramine, can also be adjusted to ensure complete conversion of the starting halide.

The hydrolysis step of the Delépine reaction presents further opportunities for optimization. The concentration of the hydrochloric acid used is a crucial variable; it must be sufficient to catalyze the decomposition of the hexaminium salt effectively without promoting unwanted side reactions. The reaction temperature and duration of the hydrolysis are also critical parameters that need to be balanced to maximize the yield of the desired amine hydrochloride while minimizing the potential for degradation.

For the Gabriel synthesis, optimization strategies would center on the N-alkylation and subsequent deprotection steps. The selection of the base used to deprotonate the phthalimide can influence the reaction rate and yield. While potassium hydride is effective, other strong, non-nucleophilic bases could be explored. masterorganicchemistry.com The conditions for the cleavage of the N-(trimethylsilylmethyl)phthalimide intermediate are also a key area for optimization. While hydrazinolysis is common, it can sometimes present challenges in product purification due to the formation of a phthalhydrazide precipitate. wikipedia.org A comparative study of different hydrolysis conditions (acidic vs. basic) could determine the most efficient method for liberating the primary amine for this specific substrate.

The following table outlines key reaction parameters and their potential impact on the synthesis of this compound.

Reaction Parameter Delépine Reaction Gabriel Synthesis Impact on Yield and Selectivity
Solvent Chloroform, Dichloromethane, etc.DMF, DMSO, etc.Affects solubility of reactants and intermediates, influencing reaction rate and ease of isolation.
Temperature Room temperature to refluxVaries with stepControls reaction rate; higher temperatures can lead to byproducts or degradation.
Reaction Time Typically several hoursVaries with stepInsufficient time leads to incomplete reaction; excessive time can promote side reactions.
Stoichiometry Molar ratio of reactantsMolar ratio of reactantsOptimization ensures complete conversion of the limiting reagent and minimizes waste.
Acid/Base Concentration HCl concentration for hydrolysisBase for deprotonation, Reagent for cleavageAffects the rate and efficiency of key reaction steps; non-optimal concentrations can lead to side products.

By systematically investigating these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Nucleophilic Reactivity of the Aminomethyl Moiety

The primary amino group in (aminomethyl)trimethylsilane is a potent nucleophile, readily participating in a variety of chemical reactions that form the cornerstone of synthetic organic chemistry.

Alkylation Reactions

The lone pair of electrons on the nitrogen atom of (aminomethyl)trimethylsilane allows it to readily engage in nucleophilic substitution reactions with alkyl halides. This process, known as N-alkylation, leads to the formation of secondary, tertiary amines, and even quaternary ammonium salts, depending on the reaction stoichiometry and conditions. The reaction proceeds via a standard SN2 mechanism, where the amine displaces a halide from the alkylating agent. The presence of the bulky trimethylsilyl group can sterically hinder the approach of the electrophile, potentially influencing the rate and extent of alkylation compared to less hindered primary amines.

Acylation Reactions

The aminomethyl group of (aminomethyl)trimethylsilane readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. This transformation is a fundamental process in the synthesis of a wide array of organic molecules.

A study on the hydrolase-catalyzed amide synthesis highlighted the reactivity of (aminomethyl)trimethylsilane. nih.gov In this research, various lipases and esterases were used to catalyze the amidation of (aminomethyl)trimethylsilane with octanoic acid. Notably, lipoprotein lipase (B570770) Type A and cholesterol esterase Type A demonstrated significant activity. nih.gov A comparative analysis with its carbon analogue, 2,2-dimethylpropylamine, revealed that (aminomethyl)trimethylsilane is a superior substrate for these enzymatic acylations. nih.gov This enhanced reactivity is attributed to the unique properties of the silicon atom. nih.gov

Table 1: Hydrolase-Catalyzed Amide Synthesis with (Aminomethyl)trimethylsilane

Enzyme Substrate Product Activity
Lipoprotein Lipase Type A (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide High
Cholesterol Esterase Type A (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide High
Lipase OF 360 (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide Moderate
Lipase Novo (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide Moderate
Lipase KLIP-001 (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide Moderate
Cholesterol Esterase III (Aminomethyl)trimethylsilane and Octanoic Acid N-((trimethylsilyl)methyl)octanamide Moderate

Data sourced from a study on the efficient enzymatic synthesis of amides with (aminomethyl)trimethylsilane. nih.gov

Condensation Reactions

Condensation reactions are a critical class of transformations for the aminomethyl moiety, enabling the formation of carbon-nitrogen bonds and the construction of more complex molecular architectures.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom (such as a ketone, ester, or phenol). bohrium.comwikipedia.org In this reaction, this compound can serve as the amine component. The reaction typically begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org This is followed by the nucleophilic attack of the enolized active hydrogen compound on the iminium ion, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The trimethylsilyl group in the resulting Mannich base can offer steric bulk and influence the product's subsequent reactivity and solubility.

Reductive amination is a versatile method for the synthesis of amines. masterorganicchemistry.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com this compound can be employed as the amine source in this reaction. The initial condensation is often acid-catalyzed and is followed by reduction with a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride. masterorganicchemistry.com This method provides a controlled route to N-substituted (aminomethyl)trimethylsilane derivatives.

Role of the Trimethylsilyl Group in Directing Reactivity and Stabilization

The trimethylsilyl (TMS) group, while often considered a simple bulky protecting group, plays a more nuanced role in modulating the reactivity and stability of (aminomethyl)trimethylsilane. wikipedia.org

The large molecular volume of the TMS group exerts a significant steric influence on the adjacent aminomethyl moiety. wikipedia.org This steric hindrance can affect the rate of reactions, with bulky electrophiles potentially experiencing slower reaction kinetics. Conversely, this steric shield can also prevent unwanted side reactions, thereby increasing the selectivity of a desired transformation.

From an electronic standpoint, silicon is less electronegative than carbon. This difference in electronegativity can lead to a slight electron-donating inductive effect from the TMS group, which can subtly influence the nucleophilicity of the amine. Furthermore, the presence of the silicon atom can stabilize adjacent carbocations or radical intermediates, a phenomenon known as the alpha-silicon effect. While less pronounced for an amino group, this electronic influence can play a role in the transition states of certain reactions. In the context of the enzymatic acylation mentioned earlier, the unique electronic properties of the silicon atom were suggested to be a contributing factor to the enhanced reactivity of (aminomethyl)trimethylsilane compared to its carbon counterpart. nih.gov

α-Silyl Stabilization Effects on Adjacent Carbanions or Radicals

Another contributing factor to the stability of α-silyl carbanions is the size difference between the silicon and carbon orbitals. The larger 3p orbitals of silicon can overlap more effectively with the enlarged p-orbital of the carbanionic carbon, leading to a stronger and more stabilizing sigma bond. organicchemistrydata.org It is now widely accepted that d-orbital participation from silicon is not a significant contributor to this stabilization due to the large energy difference and poor overlap between the relevant orbitals. stackexchange.com

This stabilization allows for the ready formation of carbanions adjacent to the trimethylsilyl group in (aminomethyl)trimethylsilane, which is a key aspect of its reactivity.

Controlled Desilylation Pathways and their Synthetic Utility

Desilylation, the cleavage of a carbon-silicon bond, is a synthetically valuable transformation that can be achieved under controlled conditions. nih.govresearchgate.net These reactions often proceed under milder conditions and with greater simplicity compared to other methods for generating similar organic structures. nih.govresearchgate.net The removal of a silyl group, such as the trimethylsilyl group in (aminomethyl)trimethylsilane, can be used to introduce a wide range of functional groups. nih.gov

One of the most common methods for desilylation is through the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). sacheminc.com The high affinity of silicon for fluoride drives the reaction. This process can be used to generate carbanions, which can then be trapped by various electrophiles.

Recent advancements have also explored metal-catalyst- and fluoride-free desilylation methods. researchgate.net For instance, visible-light-induced desilylation of arylsilanes using thiyl radicals has been demonstrated as a mild and efficient approach. nih.gov This method involves the homolytic cleavage of a disulfide to generate a thiyl radical, which then participates in a radical chain mechanism to cleave the C-Si bond. nih.gov

The synthetic utility of desilylation is broad, enabling the synthesis of diverse molecules such as furans, alcohols, N-heterocycles, and ketones. nih.govresearchgate.net This versatility makes silyl compounds like (aminomethyl)trimethylsilane valuable intermediates in organic synthesis. nih.gov

Advanced Reaction Types and Mechanistic Studies

Generation and Reactivity of Azomethine Ylides

Azomethine ylides are 1,3-dipoles that are highly valuable in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines, through [3+2] cycloaddition reactions. nih.govwikipedia.org These ylides are typically generated in situ and immediately trapped by a dipolarophile. wikipedia.org

One common method for generating azomethine ylides from α-amino acid derivatives involves deprotonation. clockss.org In the context of this compound, the hydrochloride salt can be neutralized in situ to liberate the free amine. nih.gov

A well-established method for generating azomethine ylides involves the reaction of an N-substituted glycine (B1666218) derivative with an aldehyde. mdpi.com Another approach utilizes the desilylation of α-silylonium salts. clockss.org Specifically, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, an azomethine ylide equivalent, generates the ylide in the presence of trifluoroacetic acid. mdpi.com

The use of metal salts, such as lithium fluoride (LiF) or lithium bromide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the formation of metallo-azomethine ylides. clockss.org These metalated ylides often exhibit enhanced stereospecificity in their subsequent reactions due to the complexation of the metal ion. clockss.org

Azomethine ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, including olefins and α,β-unsaturated esters, to afford highly substituted pyrrolidines. nih.govmsu.edu These reactions are atom-economical and can be highly regio- and stereoselective. nih.govmsu.edu

The reaction of an azomethine ylide with an electron-deficient alkene, such as an α,β-unsaturated ester, is a powerful method for constructing pyrrolidine rings. acs.org The regioselectivity of these cycloadditions can sometimes be counterintuitive and requires careful analysis. acs.org

The table below summarizes representative examples of [3+2] cycloaddition reactions of azomethine ylides with different dipolarophiles.

Azomethine Ylide PrecursorDipolarophileProductReference
Isatin and secondary amineDisubstituted olefinSpirooxindole nih.gov
AziridineAcetylene or olefinPyrrole or pyrrolidine acs.org
N-substituted glycine derivativeAldehydeOxazolidine mdpi.com

The stereochemical outcome of [3+2] cycloaddition reactions of azomethine ylides is a critical aspect of their synthetic utility. wikipedia.org These reactions have the potential to create multiple new stereocenters in a single step. nih.gov

The stereochemistry of the azomethine ylide itself can be controlled, and this stereochemistry is often transferred to the cycloadduct. wikipedia.org For instance, azomethine ylides generated from the thermal ring-opening of aziridines can retain their stereochemical integrity if trapped quickly by a dipolarophile. wikipedia.org

The cycloaddition can proceed through either an endo or exo transition state, and this selectivity can often be influenced by the choice of catalyst or reaction conditions. wikipedia.orguchicago.edu In many cases, the endo isomer is the preferred product. acs.org The concerted nature of the cycloaddition is supported by the observation that the stereochemistry of the dipolarophile is maintained in the pyrrolidine product. acs.org

Radical Cation Chemistry of α-Trimethylsilylmethylamines

The generation and subsequent reactions of radical cations derived from α-trimethylsilylmethylamines represent a significant area of research in synthetic organic chemistry. These reactive intermediates offer a pathway to construct complex cyclic amine frameworks, which are prevalent in numerous biologically active compounds.

Photoinduced Electron Transfer (PET) Processes for Radical Cation Generation

Photoinduced electron transfer (PET) is a powerful and mild method for generating radical cations from neutral precursors. organic-chemistry.orgwikipedia.orgmdpi.com In the context of α-trimethylsilylmethylamines, this process involves the excitation of a photosensitizer by light, which then acts as an electron acceptor, oxidizing the amine to its corresponding radical cation. youtube.com This process is a key step in initiating a cascade of reactions, leading to the formation of valuable nitrogen-containing heterocyclic structures. organic-chemistry.orgwikipedia.org

The general principle of PET involves a single electron transfer from the highest occupied molecular orbital (HOMO) of the electron-donating α-trimethylsilylmethylamine to the singly occupied molecular orbital (SOMO) of the excited-state photosensitizer. This transfer results in the formation of a radical cation of the amine and a radical anion of the sensitizer (B1316253). The efficiency of this process is dependent on the redox potentials of both the amine and the photosensitizer.

A variety of photosensitizers can be employed for this purpose, with their selection being crucial for the success of the reaction. The choice of sensitizer influences the energy of the process and the subsequent reaction pathways of the generated radical cation.

Intramolecular Cyclization Reactions to Form Cyclic Amines

Once the α-trimethylsilylmethylamine radical cation is generated via PET, it can undergo a variety of transformations. organic-chemistry.orgwikipedia.org One of the most synthetically useful of these is intramolecular cyclization. In this process, the radical cation, which contains an appropriately positioned unsaturated moiety (such as an alkene or alkyne), undergoes an intramolecular addition reaction. This cyclization is a key step in the construction of various cyclic amine skeletons. organic-chemistry.orgwikipedia.orgmdpi.comyoutube.comnih.gov

The driving force for this cyclization is the formation of a more stable cyclic structure and the generation of a new radical center, which can then be further functionalized or quenched to afford the final product. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by several factors, including the length and nature of the tether connecting the amine and the unsaturated group, as well as the substitution pattern of the reacting partners. Both five- and six-membered ring systems, such as pyrrolidines and piperidines, can be synthesized using this methodology. mdpi.com

This radical cation cyclization strategy has been successfully applied to the synthesis of a range of nitrogen-containing heterocycles, demonstrating its utility in the construction of complex molecular architectures. organic-chemistry.orgwikipedia.org

Stereochemical Outcomes in Radical Cyclizations

The stereochemical outcome of intramolecular radical cyclizations is a critical aspect of their application in asymmetric synthesis. While the search results provide general principles of stereoselectivity in radical cyclizations, specific details regarding α-trimethylsilylmethylamine radical cations are limited. Generally, the stereochemistry of the newly formed stereocenters in the cyclic product is determined during the cyclization step.

Factors that can influence the stereochemical course of the reaction include the conformation of the transition state during the ring-closing event, the presence of existing stereocenters in the substrate, and the nature of the substituents on the radical and the accepting unsaturated bond. In some cases, the cyclization can proceed with a high degree of stereocontrol, leading to the preferential formation of one diastereomer over others. However, achieving high levels of enantioselectivity often requires the use of chiral auxiliaries or catalysts.

Reactions with Lactones (e.g., N-Cbz-L-serine-β-lactone) for Amino Acid Derivatives

(Aminomethyl)trimethylsilane and related trimethylsilylamines have been shown to be effective nucleophiles in ring-opening reactions of lactones, providing a convenient route to amino acid derivatives. A notable example is the reaction with N-Cbz-L-serine-β-lactone.

The reaction of trimethylsilylamines with N-Cbz-L-serine-β-lactone can proceed via two main pathways, depending on the reaction conditions, particularly the solvent. The regioselectivity of the nucleophilic attack on the β-lactone ring is the determining factor for the final product distribution.

In aprotic solvents like acetonitrile, the reaction primarily proceeds through alkyl-oxygen cleavage of the lactone ring. This pathway leads to the formation of optically pure N-Cbz-β-amino-L-alanine derivatives in good yields. Conversely, the use of halogenated solvents such as chloroform can alter the regioselectivity, favoring acyl-oxygen cleavage and resulting in the formation of N-Cbz-L-serinamides.

The table below summarizes the solvent-dependent regioselectivity in the reaction of N-trimethylsilyl-N-methylbenzylamine with N-Cbz-L-serine-β-lactone.

EntrySolventProduct Ratio (Amino Acid Derivative : Serinamide)
1Acetonitrile>95 : <5
2Chloroform15 : 85
31,2-Dichloroethane50 : 50

This differential reactivity highlights the tunability of the reaction outcome based on the choice of solvent, providing a versatile method for the selective synthesis of either β-amino-L-alanine derivatives or L-serinamides from a common precursor.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Construction of Nitrogen-Containing Heterocycles

(Aminomethyl)trimethylsilane (B103195) and its derivatives are instrumental in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules and natural products.

The pyrrolidine (B122466) ring is a fundamental structural motif in numerous pharmaceuticals. nih.gov The synthesis of pyrrolidine derivatives can be achieved through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and intramolecular amination of unactivated C(sp3)-H bonds. organic-chemistry.org One notable application involves the use of carbohydrate-derived nitrones as chiral precursors. For instance, the reaction of these nitrones with reagents like trimethylsilyl (B98337) cyanide can introduce an aminomethyl substituent, leading to the formation of polyhydroxylated pyrrolidines. nih.gov This approach allows for the synthesis of various stereoisomers, which is crucial for studying structure-activity relationships in medicinal chemistry. nih.gov

Key Reaction: Nucleophilic addition of trimethylsilyl cyanide to carbohydrate-derived nitrones. nih.gov

Outcome: Formation of aminomethyl-substituted pyrrolidines. nih.gov

Significance: Access to a variety of stereoisomeric pyrrolidine analogues for biological evaluation. nih.gov

PrecursorReagentProductSignificance
Carbohydrate-derived nitronesTrimethylsilyl cyanidePolyhydroxylated pyrrolidinesSynthesis of stereoisomers for SAR studies nih.gov
Primary amines and diolsIridium complexPyrrolidinesEfficient N-heterocyclization organic-chemistry.org
SulfonimidesN-Iodosuccinimide (visible light)PyrrolidinesMild and selective intramolecular C-H amination organic-chemistry.org

This table summarizes methods for pyrrolidine synthesis, including the use of (aminomethyl)trimethylsilane precursors.

Piperidine is another essential heterocyclic scaffold found in many alkaloids and pharmaceuticals. wikipedia.org The synthesis of piperidines can be accomplished through methods such as the N-heterocyclization of primary amines with diols and the reduction of pyridine (B92270) derivatives. organic-chemistry.org The introduction of a trimethylsilyl group can influence the stereochemical outcome of these reactions. Polyhydroxylated piperidines, also known as azasugars, are a class of compounds that often exhibit potent glycosidase inhibitory activity. The synthesis of these complex molecules can be achieved through multi-step sequences starting from chiral precursors. While direct use of (aminomethyl)trimethylsilane hydrochloride in this context is not extensively detailed, the principles of using silyl-containing reagents for stereocontrol are relevant.

The synthesis of bicyclic nitrogen heterocycles such as pyrrolizidines, indolizidines, and quinolizidines often involves cyclization strategies. For example, the synthesis of a quinolizidine (B1214090) derivative was achieved starting from a thio-substituted 4-quinolizidinone. nih.gov While a direct role for this compound is not explicitly mentioned in this specific synthesis, the use of organometallic reagents, such as (trimethylsilyl)methylmagnesium chloride, highlights the importance of silyl (B83357) groups in controlling reactivity and steric hindrance during the construction of these complex ring systems. nih.govwhiterose.ac.uk

The versatility of silyl-containing building blocks extends to the synthesis of a wide array of other complex heterocyclic systems. The trimethylsilyl group can act as a removable directing group or a bulky substituent to control regioselectivity and stereoselectivity in various cyclization and substitution reactions.

Role in the Synthesis of Chiral Molecules and Enantiopure Compounds

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. (Aminomethyl)trimethylsilane derivatives can play a crucial role in these transformations.

Chiral pyrrolidines are widely used as organocatalysts in a variety of enantioselective reactions. mdpi.com The synthesis of these catalysts often begins with readily available chiral starting materials like L-proline. The functionalization of the pyrrolidine ring, for instance, by introducing aminomethyl groups, is a key step in creating these powerful catalysts. While the direct use of this compound as the primary chiral source is less common, its derivatives are integral to building the complex structures of these organocatalysts. The principles of asymmetric synthesis, which are fundamental to creating enantiopure compounds, are well-demonstrated in the synthesis of pyrrolidine-based drugs and their precursors. nih.gov

Preparation of Optically Pure β-Amino-L-alanine Derivatives

The synthesis of non-proteinogenic amino acids, such as β-amino acid derivatives, is of significant interest in medicinal chemistry and peptidomimetics, as they can enhance the metabolic stability and target selectivity of synthetic peptides. illinois.edu While various methods exist for β-amino acid synthesis, including conjugate additions and Mannich-type reactions, these often require pre-functionalized starting materials or involve hazardous reagents. illinois.eduorganic-chemistry.org

Research into the synthesis of silicon-containing α-amino acids has included derivatives of β-(trimethylsilyl)alanine. researchgate.net These syntheses often start from materials like methyl glycinate (B8599266) hydrochloride to build complex silicon-containing side chains. researchgate.net Although the literature details numerous strategies for creating β-amino acids, chemrxiv.orgresearchgate.net and even silicon-containing ones, researchgate.net specific documented procedures detailing the direct use of this compound for the preparation of optically pure β-amino-L-alanine derivatives are not prominently featured in readily accessible scientific literature. General methods for β-alanine synthesis often rely on substrates like acrylic acid or acrylonitrile. frontiersin.orgnih.gov

Precursor for Reactive Intermediates and Synthon Equivalents

A primary application of this compound is as a stable, convenient precursor for the in-situ generation of reactive intermediates that would otherwise be difficult to handle. The trimethylsilyl group plays a crucial role in facilitating the formation of these transient species.

Applications of In-situ Generated Azomethine Ylides

This compound is a precursor to non-stabilized azomethine ylides, which are potent 1,3-dipoles. mdpi.com Azomethine ylides are widely used in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines, which are core structures in many natural products and pharmaceuticals. wikipedia.orgbaranlab.org

The generation of the azomethine ylide from a silylmethyl)amine precursor typically involves two key steps. First, the amine, often after being neutralized from its hydrochloride salt, condenses with an aldehyde or ketone to form an iminium ion. Subsequent desilylation, often triggered by an acid or a fluoride (B91410) source, generates the transient azomethine ylide. mdpi.comnih.gov This ylide is then immediately trapped by a dipolarophile (e.g., an alkene or alkyne) present in the reaction mixture to yield the cycloadduct. nih.govacs.org

For example, the reaction of N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine, a related precursor, with an acid like trifluoroacetic acid (TFA) generates a non-stabilized azomethine ylide in situ. This ylide can then undergo a [3+2] cycloaddition with various dipolarophiles, such as 2-benzothiazolamines, to produce functionalized imidazolidine (B613845) derivatives in high yields. nih.gov This strategy highlights the utility of silyl-amine precursors in generating ylides for the construction of diverse heterocyclic systems. mdpi.comnih.gov

Reactant 1Reactant 2 (Dipolarophile)Catalyst/ConditionsProduct TypeRef
N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine2-benzothiazolimineTrifluoroacetic Acid (TFA), CH2Cl21,3,5-trisubstituted imidazolidine nih.gov
Benzyl(methoxymethyl)(trimethylsilylmethyl)amineElectron-deficient alkenesTrifluoroacetic Acid (TFA)Substituted Pyrrolidines mdpi.com
α,β-unsaturated iminesTrimethylsilyl acetylenesAcidUnstabilized Azomethine Ylides nih.gov

Generation and Utility of Other Transitory Species for C-C Bond Formation

Beyond the well-documented generation of azomethine ylides, the utility of this compound as a precursor for other distinct transitory species for C-C bond formation is less common. The primary reactivity pathway leverages the stability of the iminium ion intermediate and the ease of desilylation to form the 1,3-dipole.

However, the underlying principle involves the generation of a transient species stabilized or directed by the silicon group. For instance, upon protonation of a dihydropyridine (B1217469) formed from α,β-unsaturated imines and silyl acetylenes, an iminium ion is formed. Subsequent desilylation results in an unstabilized azomethine ylide, demonstrating a novel entry into this class of reactive intermediates. nih.gov This process, while still ultimately producing an azomethine ylide, showcases an alternative pathway where the silyl group directs the formation of a different initial adduct before generating the final reactive species for C-C bond formation. nih.gov The main contribution of silylmethylamines in this context remains the generation of azomethine ylides for cycloadditions or related transformations leading to nitrogen heterocycles. researchgate.net

Contributions to Complex Natural Product Synthesis

The synthesis of complex natural products often requires the efficient construction of specific heterocyclic cores. researchgate.netsci-hub.senih.gov The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids. baranlab.orgnih.govnih.gov Therefore, methods that allow for the stereoselective synthesis of substituted pyrrolidines are highly valuable in total synthesis.

The use of azomethine ylide [3+2] cycloadditions is a powerful strategy for this purpose. wikipedia.org For example, the total synthesis of spirotryprostatin B involves the reaction of an azomethine ylide, formed from the condensation of an amine and an aldehyde, with an electron-deficient alkene to create the spirocyclic pyrrolidine core. wikipedia.org Similarly, a key step in the total synthesis of martinellic acid utilized a cycloaddition of an azomethine ylide with an unactivated alkene. wikipedia.org

While specific total syntheses explicitly citing this compound as the starting material are not broadly documented in general reviews, its role as a reliable precursor for non-stabilized azomethine ylides makes it an important tool for constructing the pyrrolidine skeletons central to many complex natural products. mdpi.comnih.gov The ability to generate these reactive dipoles under mild conditions allows for the creation of densely functionalized five-membered rings that are key intermediates on the path to synthesizing biologically active molecules. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the identity, purity, and structure of (aminomethyl)trimethylsilane (B103195) hydrochloride. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (aminomethyl)trimethylsilane hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the trimethylsilyl (B98337) (TMS) group's nine equivalent protons are expected to produce a sharp, intense singlet at a characteristic upfield chemical shift, typically around 0.0 ppm, which serves as a common internal standard. The methylene (B1212753) (-CH₂-) protons, being adjacent to both the silicon atom and the electron-withdrawing ammonium (B1175870) group, would appear as a singlet further downfield. The protons on the nitrogen atom (-NH₃⁺) are expected to be exchangeable and may appear as a broad singlet, with its chemical shift and appearance being highly dependent on the solvent, concentration, and temperature.

In ¹³C NMR, two distinct signals are anticipated. The carbon atoms of the three equivalent methyl groups in the trimethylsilyl moiety will produce a signal at a high field, characteristic of silanes. The methylene carbon, bonded to both silicon and nitrogen, will be observed at a lower field due to the influence of the electronegative nitrogen atom. The formation of the hydrochloride salt significantly impacts the electronic environment, particularly around the aminomethyl group. scirp.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
-Si(CH₃)₃¹H~0.1Singlet (s)Highly shielded by silicon, resulting in a characteristic upfield shift.
-CH₂-¹H~2.5 - 3.0Singlet (s)Deshielded by the adjacent positively charged nitrogen atom.
-NH₃⁺¹HVariable (e.g., ~7.0 - 8.0)Broad Singlet (br s)Chemical shift is solvent and concentration-dependent; broadening due to quadrupole effects and exchange.
-Si(CH₃)₃¹³C~ -2.0Quartet (in coupled spectrum)Typical value for trimethylsilyl groups. docbrown.info
-CH₂-¹³C~40 - 50Triplet (in coupled spectrum)Shifted downfield due to the influence of the adjacent nitrogen atom. hmdb.ca

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of (aminomethyl)trimethylsilane and for monitoring the progress of reactions in which it is a reactant or product. When using soft ionization techniques like Electrospray Ionization (ESI), the primary ion observed would correspond to the cation [(CH₃)₃SiCH₂NH₃]⁺, with an m/z value matching the molecular weight of the free base plus a proton.

In reaction monitoring, Multiple Reaction Monitoring (MRM) can be employed for targeted quantification and detection. hmdb.ca This involves selecting the parent ion and a characteristic fragment ion. For (aminomethyl)trimethylsilane, a common and highly stable fragment is the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a strong signal at m/z 73. Another potential fragmentation pathway involves the loss of a methyl group from the parent ion. By tracking the abundance of these specific mass transitions, researchers can precisely monitor the consumption of reactants and the formation of products in real-time.

Table 2: Predicted Mass Spectrometry Fragments for the (Aminomethyl)trimethylsilane Cation.
Fragment Ionm/z (mass-to-charge ratio)Proposed StructureSignificance
[M+H]⁺104.1[(CH₃)₃SiCH₂NH₃]⁺Protonated molecule (parent ion).
[M-CH₃]⁺88.1[(CH₃)₂SiCH₂NH₂]⁺Loss of a methyl radical from the silicon atom.
[Si(CH₃)₃]⁺73.1[(CH₃)₃Si]⁺Characteristic and often base peak for trimethylsilyl compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the identification of key functional groups and the tracking of reaction progress.

The IR spectrum is expected to be dominated by absorptions corresponding to the ammonium group. nist.gov A very broad and strong band would be observed in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. The asymmetric and symmetric C-H stretching vibrations of the methyl and methylene groups typically appear between 2960 and 2850 cm⁻¹.

Characteristic vibrations of the trimethylsilyl group are also prominent. The symmetric deformation (umbrella mode) of the CH₃ groups on the silicon atom gives rise to a strong, sharp band around 1250 cm⁻¹, while the CH₃ rocking modes are found near 840 cm⁻¹. The Si-C stretching vibrations occur in the 800-600 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar vibrations like the Si-C backbone stretches, which may be weak in the IR spectrum. acs.orgyoutube.com

Table 3: Key Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy TechniqueNotes
N-H Stretch (Ammonium)3200 - 2800 (broad)IRA very broad and intense absorption characteristic of R-NH₃⁺ salts. nist.gov
C-H Stretch (Methyl/Methylene)2960 - 2850IR, RamanAsymmetric and symmetric stretching modes.
N-H Bend (Ammonium)~1600 - 1500IRAsymmetric and symmetric bending (scissoring) modes.
CH₃ Symmetric Deformation (Umbrella)~1250IRStrong, sharp band characteristic of the Si-(CH₃)₃ group.
CH₃ Rocking / Si-C Stretch~840 and 750IR, RamanOften strong in both IR and Raman, characteristic of trimethylsilyl compounds. acs.orgyoutube.com
Si-C Stretch~700 - 600Raman, IRSymmetric stretches are often stronger in Raman.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide deep insights into the molecular properties and reaction dynamics of this compound, complementing experimental data by explaining observed behaviors and predicting new phenomena.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict its three-dimensional structure, bond lengths, and bond angles. researchgate.net

These calculations can generate an electrostatic potential map, visually representing the electron density distribution. For the hydrochloride salt, this map would show a high concentration of positive potential around the -NH₃⁺ group and a relatively electron-rich region around the trimethylsilyl moiety. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. DFT can be used to model how the electronic properties change upon deprotonation or during interaction with other chemical species. scirp.org

Transition State Modeling and Reaction Pathway Prediction

Transition state modeling is a computational technique used to map out the energy landscape of a chemical reaction, identifying the high-energy transition states that connect reactants to products. chemeurope.comwikipedia.org This allows for the prediction of reaction mechanisms and the calculation of activation energies, which determine reaction rates.

While specific studies on this compound are limited, research on the closely related (aminomethyl)silane (H₃SiCH₂NH₂) provides a powerful model for the types of reaction pathways that can be predicted. acs.orgnih.gov Theoretical studies on this molecule have shown that it can undergo thermal dyotropic rearrangements, which involve the simultaneous migration of two sigma bonds. acs.org

Computational modeling at the G3 level of theory has identified two primary rearrangement pathways:

Silyl (B83357) Group Migration: The silyl group (-SiH₃) migrates from the carbon to the nitrogen atom, while a hydrogen atom shifts from the nitrogen to the carbon, resulting in (methylamino)silane (CH₃NHSiH₃). This process can occur through concerted or stepwise mechanisms involving a metastable carbene intermediate. nih.gov

Amino Group Migration: The amino group (-NH₂) migrates from the carbon to the silicon atom, coupled with a hydrogen shift from silicon to carbon. This proceeds through a complex, double three-membered ring transition state. acs.orgnih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, these models can predict the most favorable reaction pathway under specific conditions. Such computational insights are invaluable for understanding potential decomposition mechanisms or for designing synthetic routes that utilize rearrangements of aminosilane (B1250345) derivatives.

Future Directions and Emerging Research Avenues for Aminomethyl Trimethylsilane Hydrochloride

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for synthesizing (aminomethyl)trimethylsilane (B103195) hydrochloride and its derivatives is a key area of ongoing research. Traditional methods are being challenged by innovative approaches that promise higher yields, milder reaction conditions, and greater control over the final product's purity.

One promising frontier is the use of enzymatic synthesis. A study on the hydrolase-catalyzed amide synthesis using (aminomethyl)trimethylsilane as a substrate has demonstrated the potential of biocatalysis in this field. nih.gov Six different hydrolases were found to be capable of forming the amide of (aminomethyl)trimethylsilane with octanoic acid. nih.gov Notably, lipoprotein lipase (B570770) Type A and cholesterol esterase Type A exhibited particularly high levels of activity. nih.gov A comparative study revealed that (aminomethyl)trimethylsilane is a better substrate for these hydrolases than its carbon analogue, 2,2-dimethylpropylamine, a difference attributed to the specific properties of the silicon atom. nih.gov

Another innovative approach involves the use of α-lithiated amines. Research has demonstrated the preparation of aminomethyl functionalized silanes using the α-lithiated amine, (1R,2R)-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine [(R,R)-TMCDA]. rsc.org This methodology is applicable for the synthesis of mono-, di-, and trifunctionalized aminomethyl substituted systems. rsc.org However, the process can be accompanied by transmetallation reactions, leading to the formation of (silylmethyl)silanes depending on the reaction temperature. rsc.org

These emerging synthetic strategies are summarized in the table below:

MethodologyKey FeaturesAdvantagesChallenges
Enzymatic Synthesis Utilizes hydrolases as biocatalysts for amide formation. nih.govHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost, substrate scope may be limited.
α-Lithiated Amine Route Employs α-lithiated amines for the introduction of aminomethyl groups to silanes. rsc.orgAllows for the synthesis of mono- and multifunctionalized products. rsc.orgPotential for side reactions like transmetallation, requires careful control of reaction conditions. rsc.org

Exploration of New Catalytic Applications Beyond Current Scope

The unique properties of (aminomethyl)trimethylsilane hydrochloride and related amino-functionalized silanes make them attractive candidates for a new generation of catalysts. Their ability to be immobilized on solid supports, such as mesoporous silica (B1680970), opens up possibilities for developing robust and recyclable catalytic systems.

Research into amino-functionalized mesoporous silica has shown their potential as solid-base catalysts. researchgate.net These materials can be synthesized via methods like grafting or in-situ co-condensation. researchgate.net The catalytic activity of these materials is influenced by the distribution and accessibility of the amino groups on the mesopore surface. researchgate.net A self-assembly route using an amino-silane to bridge an anionic surfactant and inorganic silica has been shown to maximize the surface availability of amino groups. researchgate.net

The catalytic activity of these materials is also impacted by interactions between the amine groups and surface silanols. osti.gov The surface density of the aminosilane (B1250345) affects the ratio of amines to silanols, thereby influencing the catalytic performance. osti.gov Studies on the aldol (B89426) reaction and condensation have shown that the catalytic activity can be tuned by controlling these interactions. osti.gov For instance, in the isomerization of glucose to fructose, the interaction of amines with silanols has been found to reduce the initial turnover frequency. osti.gov

Future research in this area will likely focus on:

Designing catalysts with precisely controlled pore structures and active site distributions.

Expanding the range of organic transformations catalyzed by these materials.

Investigating the synergistic effects between the amino groups and the silica support to enhance catalytic activity and selectivity.

Advanced Applications in Materials Science and Polymer Chemistry (e.g., as building blocks in silicone chemistry)

The ability of this compound to act as a versatile building block is driving innovation in materials science and polymer chemistry. Its applications range from surface modification to the synthesis of novel polymers.

In the realm of surface modification, aminosilanes are used to functionalize a variety of materials. For example, the surface of Ti3C2Tx MXene has been successfully functionalized with 3-(2-aminoethylamino)-propyltrimethoxysilane (AEAPTMS), changing its surface charge and enabling the in-situ preparation of self-assembled films. iu.edu This functionalization allows for further reactions, such as epoxide ring-opening and ureidation. iu.edu Similarly, silica aerogels can be chemically modified with organosilicon compounds like trimethylchlorosilane to tailor their hydrophobicity. researchgate.net

In polymer chemistry, N-trimethylsilyl (N-TMS) amines are being used to mediate the controlled ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs). nih.gov This process proceeds through a unique trimethylsilyl (B98337) carbamate (B1207046) propagating group, resulting in polypeptides with predictable molecular weights and narrow molecular weight distributions. nih.gov This method offers a high degree of control over the final polymer structure.

The role of this compound and its derivatives in materials science is highlighted in the following table:

Application AreaExampleKey Outcome
Surface Modification Functionalization of Ti3C2Tx MXene with an aminosilane. iu.eduAltered surface charge, enabling self-assembly of films. iu.edu
Polymer Synthesis N-TMS amine-mediated ring-opening polymerization of NCAs. nih.govControlled synthesis of polypeptides with defined molecular weights. nih.gov
Composite Materials Modification of silica aerogels with trimethylchlorosilane. researchgate.netCreation of hydrophobic aerogels with tailored surface properties. researchgate.net

Innovations in Bio-inspired Synthesis and the Design of New Building Blocks for Drug Discovery Research

Bio-inspired synthesis, which mimics natural processes to create novel materials and molecules, is a rapidly growing field where this compound and related compounds are finding new applications. The unique structural features of these organosilanes make them valuable as building blocks in the design of peptidomimetics and other molecules for drug discovery research.

The synthesis of new silica structures has been achieved through bio-inspired systems, demonstrating the potential of mimicking biological processes to create novel materials. nih.gov Organoalkoxysilanes are key components in this approach, acting as precursors for a wide range of molecules and enabling the creation of hybrid organic-inorganic materials with robust silica frameworks. mdpi.com

In the context of drug discovery, organosilanes are being explored as building blocks for peptidomimetics, which are molecules that mimic the structure and function of peptides. These peptidomimetic building blocks can be incorporated into larger molecules to create compounds with enhanced biological activity. The development of asymmetric and enantioselective routes for preparing these building blocks is a key area of research. (R)-3-aminothiolane derivatives, for example, are important building blocks for the synthesis of biologically active compounds. researchgate.net

The potential of this compound in this area stems from its ability to introduce a silicon-containing moiety into a molecule, which can alter its physical and biological properties. This can lead to the development of new molecular scaffolds for drug discovery.

Q & A

Q. What are the standard protocols for synthesizing (aminomethyl)trimethylsilane hydrochloride, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, including alkylation of trimethylsilane precursors followed by hydrochlorination. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 0–5°C for intermediate steps) to prevent side reactions.
  • Catalysts : Use of bases like triethylamine to neutralize HCl during hydrochlorination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Yield optimization requires rigorous purification via recrystallization or column chromatography .

Q. What physicochemical properties make this compound suitable for aqueous biological studies?

Key properties include:

  • Solubility : Enhanced water solubility due to the hydrochloride salt form, enabling use in buffer systems .
  • Stability : Resistance to hydrolysis under neutral pH, critical for long-term storage .
  • Molecular weight : 201.65 g/mol (calculated from C₉H₁₄ClN), facilitating membrane permeability in cellular assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Decontamination : Ethanol or dilute acetic acid for spills; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can structural modifications at the aminomethyl group alter the compound’s pharmacological profile?

  • Functional group substitution : Replacing the aminomethyl group with bulkier substituents (e.g., cyclohexyl) can sterically hinder interactions with enzymes, altering inhibitory activity .
  • Protonation state : The hydrochloride salt’s ionic nature affects binding affinity to charged residues in target proteins (e.g., GABA receptors) .
  • Example : Methylation of the amino group reduces renal clearance, improving bioavailability in pharmacokinetic studies .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • ¹H/¹³C NMR : Identifies characteristic peaks for the trimethylsilane group (δ ~0.1 ppm) and aminomethyl protons (δ ~2.8 ppm) .
  • FT-IR : Confirms N–H stretching (3300–3500 cm⁻¹) and Si–C vibrations (1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 202.65) .

Q. How do discrepancies in reported biological activities of this compound derivatives inform future experimental design?

Contradictions in literature often arise from:

  • Purity variations : Impurities from incomplete hydrochlorination can skew IC₅₀ values. Use HPLC (>98% purity) for consistency .
  • Assay conditions : Differences in pH or ionic strength alter protonation states, affecting receptor binding. Standardize buffers (e.g., PBS at pH 7.4) .
  • In vivo vs. in vitro models : Metabolite interference in animal studies necessitates cross-validation with cell-free systems .

Methodological Considerations Table

ParameterOptimization StrategyImpact on Research OutcomeReference
Reaction pHMaintain pH 6–7 during hydrochlorinationPrevents silane degradation
Solvent polarityUse DMF for polar intermediatesEnhances reaction kinetics
Crystallization solventEthanol/water (70:30) mixImproves crystal purity and yield
Biological assay pHAdjust to match physiological conditionsEnsures relevant activity data

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate interactions with ion channels using cryo-EM or X-ray crystallography .
  • Toxicity profiling : Conduct long-term stability tests in serum to assess decomposition byproducts .
  • Derivative libraries : Synthesize analogs with fluorinated or deuterated groups for metabolic tracing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.